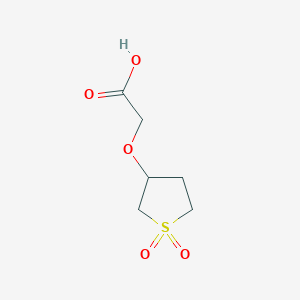
2-((1,1-Dioxidotetrahydrothiophen-3-yl)oxy)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((1,1-Dioxidotetrahydrothiophen-3-yl)oxy)acetic acid is a synthetic compound with a molecular formula of C6H10O5S It is characterized by the presence of a tetrahydrothiophene ring with a dioxido group and an acetic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1,1-Dioxidotetrahydrothiophen-3-yl)oxy)acetic acid typically involves the reaction of tetrahydrothiophene with suitable oxidizing agents to introduce the dioxido groupThe reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This may include continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards .
Analyse Chemischer Reaktionen
Types of Reactions
2-((1,1-Dioxidotetrahydrothiophen-3-yl)oxy)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the dioxido group to other sulfur-containing functionalities.
Substitution: The acetic acid moiety can be substituted with other groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce thiol derivatives. Substitution reactions can lead to a wide range of functionalized compounds .
Wissenschaftliche Forschungsanwendungen
2-((1,1-Dioxidotetrahydrothiophen-3-yl)oxy)acetic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research explores its potential as a therapeutic agent for various diseases due to its unique chemical structure.
Wirkmechanismus
The mechanism of action of 2-((1,1-Dioxidotetrahydrothiophen-3-yl)oxy)acetic acid involves its interaction with specific molecular targets and pathways. The dioxido group can participate in redox reactions, influencing cellular processes. The acetic acid moiety may interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, depending on the context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-((1,1-Dioxidotetrahydrothiophen-3-yl)amino)acetic acid
- 2-(1,1-Dioxidotetrahydrothiophen-3-yl)acetic acid
Uniqueness
2-((1,1-Dioxidotetrahydrothiophen-3-yl)oxy)acetic acid is unique due to the presence of the oxy group, which can influence its reactivity and interactions compared to its amino and acetic acid counterparts. This uniqueness makes it a valuable compound for specific applications where these properties are advantageous.
Eigenschaften
Molekularformel |
C6H10O5S |
|---|---|
Molekulargewicht |
194.21 g/mol |
IUPAC-Name |
2-(1,1-dioxothiolan-3-yl)oxyacetic acid |
InChI |
InChI=1S/C6H10O5S/c7-6(8)3-11-5-1-2-12(9,10)4-5/h5H,1-4H2,(H,7,8) |
InChI-Schlüssel |
QYKOABMCTQEXBZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CS(=O)(=O)CC1OCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







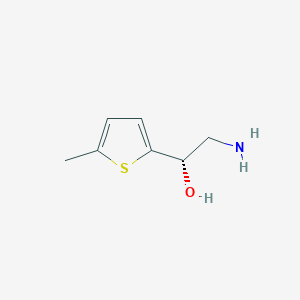
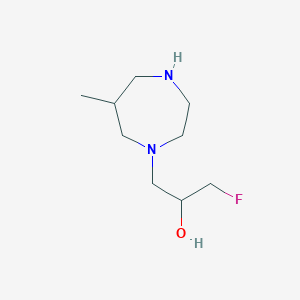

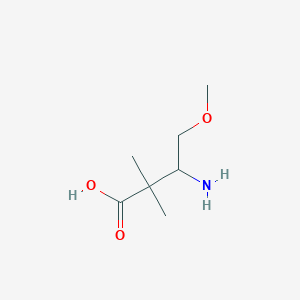
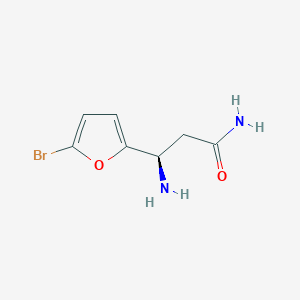


![tert-Butyl N-[2-(benzyloxy)-3-iodo-2-methylpropyl]carbamate](/img/structure/B13318877.png)
![3-Amino-N-[2-methyl-1-(thiophen-2-YL)propyl]-3-phenylpropanamide](/img/structure/B13318891.png)
